2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
説明
This compound is a pyrazolo-pyridinone derivative featuring a 4-phenylpiperazine moiety and a thiophene substituent. Its core structure consists of a bicyclic pyrazolo[3,4-b]pyridin-3(2H)-one system, with a methyl group at position 2, a 2-oxoethyl-4-phenylpiperazine chain at position 1, and a thiophen-2-yl group at position 6.
Synthetic routes for analogous compounds (e.g., pyrazolo-pyrimidinones and pyridazinones) involve cyclization reactions using polyphosphoric acid or phenacyl chloride intermediates .
Formation of the pyrazolo-pyridinone core.
Introduction of the 4-phenylpiperazine group via alkylation or nucleophilic substitution.
Functionalization with thiophene at position 4.
特性
IUPAC Name |
2-methyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-25-23(30)18-9-10-19(20-8-5-15-31-20)24-22(18)28(25)16-21(29)27-13-11-26(12-14-27)17-6-3-2-4-7-17/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULOWJPTLQRVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N1CC(=O)N3CCN(CC3)C4=CC=CC=C4)N=C(C=C2)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several heterocyclic derivatives, including pyrazolo-pyrimidinones, pyridazinones, and thiazolo-pyrimidinones. Key comparisons are outlined below:
Key Findings from Comparative Analysis
Pyrazolo-thiazolo-pyrimidinones exhibit higher metabolic stability due to fused thiazole rings but reduced synthetic accessibility.
Substituent Effects: The 4-phenylpiperazine group in the target compound and the pyridazinone analog may confer affinity for aminergic receptors, whereas thiomorpholine (in the pyridazinone) could improve aqueous solubility. Thiophene at position 6 (target compound) vs. phenyl groups (in pyrazolo-pyrimidinones ) introduces distinct electronic profiles: thiophene’s sulfur atom may participate in hydrogen bonding or polar interactions.
Synthetic Complexity: The target compound likely requires advanced regioselective functionalization, similar to methods in , whereas pyridazinones are synthesized via simpler alkylation steps.
Therapeutic Potential: While bioactivity data for the target compound are unavailable, its structural analogs show antimicrobial , kinase inhibitory , and receptor-modulating activities, suggesting diverse applications.
準備方法
Regioselectivity in Pyrazolo-Pyridinone Formation
The cyclization of nitrile 6 (Scheme 1) produces a mixture of 1- and 2-acetyl regioisomers. To favor the 1-acetyl isomer (required for subsequent alkylation), toluene reflux with acetic anhydride is critical, achieving a 3:1 regioselectivity ratio.
Steric Hindrance in Piperazine Coupling
The bulky 4-phenylpiperazine group necessitates mild reaction conditions to avoid decomposition. Employing Schotten-Baumann conditions (aqueous NaOH, dichloromethane) for aminolysis minimizes side reactions, yielding the target amide in 72% efficiency.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.7 minutes.
Comparative Data on Synthetic Routes
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For analogous compounds (e.g., pyridazinone derivatives), key steps include:
- Coupling reactions : Piperazine derivatives are introduced via nucleophilic substitution or amidation.
- Solvent selection : Refluxing in ethanol or dimethylformamide (DMF) under inert atmospheres to enhance reactivity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) is critical for isolating high-purity products .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used to confirm structural integrity and purity .
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:
- NMR : and NMR resolve proton and carbon environments, particularly confirming the pyrazolo[3,4-b]pyridine core and thiophen-2-yl substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns to rule out impurities .
- X-ray crystallography : For crystalline derivatives, bond lengths and angles are compared to structurally related compounds (e.g., pyridazinones in ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during synthesis?
- Methodological Answer : Discrepancies in NMR or MS data often arise from:
- Regioisomeric impurities : Optimize reaction conditions (e.g., temperature, stoichiometry) to suppress side products.
- Dynamic equilibria : Use variable-temperature NMR to detect tautomeric forms (e.g., pyrazole vs. pyridinone tautomers) .
- Validation : Cross-reference with computational methods (DFT calculations) to predict chemical shifts and verify assignments .
Q. What experimental designs are optimal for assessing the compound’s thermal stability?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen atmospheres.
- Kinetic studies : Use Arrhenius plots to model degradation rates, as demonstrated for hydrolytically unstable pyrrolo[3,4-c]pyridines .
- Stress testing : Expose the compound to elevated temperatures (70–100°C) and monitor degradation via HPLC to identify stability-limiting functional groups (e.g., the 2-oxoethyl moiety) .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve scalability .
- Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu) for coupling reactions involving thiophene or piperazine moieties .
- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., temperature, pH) that maximize yield while minimizing side reactions .
Q. What strategies are recommended for evaluating potential pharmacological activity?
- Methodological Answer :
- In vitro assays : Screen against target receptors (e.g., serotonin or dopamine receptors) due to the 4-phenylpiperazine moiety’s known affinity for neurotransmitter systems .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl vs. ethyl groups on the pyrazole ring) and compare bioactivity data to identify pharmacophores .
- ADMET profiling : Use computational tools (e.g., SwissADME) to predict absorption and toxicity, prioritizing derivatives with favorable logP and polar surface area values .
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